molecular formula C30H33ClN2O2RuS B1286477 Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]- CAS No. 174813-81-1

Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-

Cat. No.: B1286477
CAS No.: 174813-81-1
M. Wt: 622.2 g/mol
InChI Key: XBNBOGZUDCYNOJ-XCPIVNJJSA-M
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Description

The ruthenium(II) complex "Ruthenium, [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-" features a half-sandwich structure with a η⁶-coordinated 1,3,5-trimethylbenzene (mesitylene) ligand and a chiral sulfonamidato ligand. The sulfonamidato ligand adopts a stereospecific (1S,2S) configuration, incorporating a diphenylethylamine backbone and a 4-methylbenzenesulfonyl group. This ligand design combines steric bulk (from the aryl groups) with electronic modulation via the sulfonamide donor. The chloro ligand completes the coordination sphere, forming a pseudo-octahedral geometry. Such complexes are typically synthesized via ligand substitution reactions under inert conditions, leveraging the labile nature of the η⁶-arene ligand .

Properties

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBOGZUDCYNOJ-XCPIVNJJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174813-81-1
Record name ((1S,2S)-2-amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine ruthenium chloride 1,3,5-trimethylbenzene complex
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RuCl(S,S)-TsDPEN typically involves the reaction of a ruthenium precursor with the chiral ligand (S,S)-TsDPEN and mesitylene. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated under reflux conditions, often in a solvent like ethanol or methanol, to facilitate the formation of the desired complex.

Industrial Production Methods: While specific industrial production methods for RuCl(S,S)-TsDPEN are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Asymmetric Transfer Hydrogenation (ATH)

RuCl(S,S)-TsDPEN(mesitylene) facilitates the enantioselective reduction of ketones and imines via a metal-ligand bifunctional mechanism . Key steps include:

  • Substrate Coordination : The ketone or imine binds to the ruthenium center, displacing the chloride ligand.
  • Hydride Transfer : A hydrogen donor (e.g., formic acid, isopropanol) transfers a hydride to the substrate via a six-membered transition state stabilized by the TsDPEN ligand .
  • Chiral Induction : The (S,S)-configured diamine ligand directs hydride delivery, producing enantiomerically enriched alcohols or amines .

Ligand Exchange Reactions

The mesitylene ligand (η⁶-1,3,5-trimethylbenzene) can dissociate under specific conditions, enabling coordination of stronger-field ligands (e.g., pyridine, phosphines) . For example:RuCl S S TsDPEN mesitylene +LRuCl S S TsDPEN L +mesitylene\text{RuCl S S TsDPEN mesitylene }+\text{L}\rightarrow \text{RuCl S S TsDPEN L }+\text{mesitylene}This property is exploited to modulate catalytic activity .

Table 1: Representative Substrates and Reaction Outcomes

Substrate ClassConditionsConversion (%)Enantiomeric Excess (ee, %)Source
Aryl ketonesHCO₂H/NEt₃, 40°C9895 (R)
N-Alkyl ketiminesiPrOH/KOtBu, 25°C8992 (S)
Functionalized quinolinesH₂ (1 atm), THF, 60°C8588 (R)

Key Observations:

  • High Enantioselectivity : ee values >90% are typical for prochiral ketones and imines due to the rigid chiral environment .
  • Functional Group Tolerance : Esters, amides, and siloxy groups remain intact under reaction conditions .

Mechanistic Insights

  • Ru-H Intermediate : Isotopic labeling studies confirm a ruthenium-hydride intermediate forms during ATH .
  • Role of the Sulfonamidato Ligand : The TsDPEN ligand participates in proton shuttling, lowering the activation barrier for hydride transfer .
  • Arene Ligand Effects : Mesitylene’s electron-donating methyl groups enhance catalyst stability compared to p-cymene analogs .

Table 2: Influence of Arene Ligands on Catalytic Performance

Arene LigandReaction Rate (k, s⁻¹)Thermal Stability (°C)ee (%)
Mesitylene (1,3,5-Me₃C₆H₃)0.4518095
p-Cymene (C₆H₄MeⁱPr)0.3816093
  • Mesitylene Superiority : Higher thermal stability and reaction rates are attributed to steric protection from three methyl groups .

Stability and Deactivation Pathways

  • Oxidative Degradation : Prolonged exposure to O₂ leads to RuO₂ formation, deactivating the catalyst .
  • Ligand Decomposition : TsDPEN sulfonamide groups hydrolyze under strongly acidic conditions (pH < 2) .

Scientific Research Applications

RuCl(S,S)-TsDPEN has a wide range of applications in scientific research, particularly in the fields of chemistry and medicine. In chemistry, it is used as a catalyst for asymmetric hydrogenation reactions, enabling the synthesis of chiral molecules with high enantiomeric purity. This is crucial for the production of enantiomerically pure drugs and other bioactive compounds.

In medicine, the complex has been explored for its potential in the synthesis of chiral pharmaceuticals. The ability to produce chiral intermediates with high selectivity makes it a valuable tool in drug development. Additionally, the complex has been studied for its potential use in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of RuCl(S,S)-TsDPEN involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral ligand (S,S)-TsDPEN plays a crucial role in determining the enantioselectivity of the reaction. The mesitylene ligand enhances the stability of the complex and facilitates the coordination of the substrate to the ruthenium center.

Comparison with Similar Compounds

RuCl(S,S)-2',6'-(CH₃)₂BnSO₂dpen

  • Structure : Replaces mesitylene with η⁶-p-cymene (1-methyl-4-isopropylbenzene) and uses a 2',6'-dimethylbenzenesulfonamidato ligand.
  • The ortho-methyl groups on the sulfonamidato ligand increase steric hindrance, affecting substrate accessibility in catalysis .
  • Applications : Used in asymmetric hydrogenation and transfer hydrogenation due to its chiral induction capabilities.

RuCl(S,S)-FsDPEN

  • Structure : Features a pentafluorobenzenesulfonamidato ligand and p-cymene.
  • Impact: Fluorination enhances electron-withdrawing effects, modulating redox potentials and increasing lipophilicity for improved cellular uptake in anticancer studies .

Catalytic Performance vs. NHC and Phosphine-Ligated Complexes

Grubbs II Catalyst

  • Structure : Bis-phosphine or N-heterocyclic carbene (NHC) ligands with benzylidene groups.
  • Comparison: Activity: Grubbs II exhibits higher activity in olefin metathesis due to stronger σ-donor NHC ligands, which stabilize the active Ru=CHR intermediate. Selectivity: The target compound’s sulfonamidato ligand may reduce side reactions (e.g., isomerization) by limiting substrate coordination modes .
  • Thermal Stability : Sulfonamidato complexes are less prone to ligand dissociation at high temperatures compared to phosphine-based catalysts .

Imidazole-Ligated Ruthenium Complexes

  • Structure : Imidazole or polyimidazole ligands.
  • Comparison: Electronic Effects: Imidazole’s weaker donor strength lowers catalytic activity in hydrogenation but improves compatibility with polar functional groups. Applications: Limited to niche RCM reactions, whereas the target compound’s sulfonamidato ligand enables enantioselective transformations .

Polypyridyl Ruthenium Complexes

  • Structure : Bidentate polypyridyl ligands (e.g., bipyridine, phenanthroline).
  • Comparison: DNA Binding: Polypyridyl complexes intercalate DNA via planar ligands, whereas the target compound’s sulfonamidato ligand may bind through hydrogen bonding or electrostatic interactions .

Arene Ruthenium Anticancer Agents (e.g., RAPTA-C)

  • Structure : η⁶-arene (e.g., benzene) with diamine ligands.
  • Comparison :
    • Hydrolytic Stability : The sulfonamidato ligand in the target compound increases hydrolytic stability compared to labile RAPTA-C, reducing off-target effects .
    • Mechanism : Both induce apoptosis via mitochondrial pathways, but the target compound’s chiral ligand may enable selective targeting of cancer cell receptors .

Electronic and Spectroscopic Properties

UV-Vis and Electrochemical Behavior

  • Sulfonamidato vs. Acetylacetonate Ligands :
    • The acetylacetonate ligand in Ru(II) complexes (e.g., 1a/1b in ) shows strong π→π* transitions at 450–500 nm.
    • The target compound’s sulfonamidato ligand likely exhibits redshifted absorption due to charge-transfer transitions from the sulfonamide to Ru center .
  • Cyclic Voltammetry: Sulfonamidato ligands stabilize Ru(II) against oxidation, with redox potentials 0.2–0.3 V lower than polypyridyl analogues .

NMR Characteristics

  • Protonation of hydroxypyridine ligands in polypyridyl Ru(II) complexes () causes significant chemical shift changes (Δδ > 1 ppm). In contrast, the target compound’s sulfonamidato ligand shows minimal pH-dependent shifts, indicating weaker electronic communication with the arene .

Biological Activity

Ruthenium complexes, particularly those incorporating N-heterocyclic carbenes (NHCs) and various auxiliary ligands, have garnered significant attention for their diverse biological activities, especially in the fields of antimicrobial and anticancer therapies. This article delves into the biological activity of the compound Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]- , exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Overview of Ruthenium Complexes

Ruthenium complexes are known for their unique properties that allow them to interact with biological systems in various ways. They often exhibit antimicrobial and antiproliferative activities against a range of pathogens and cancer cell lines. The biological activity is largely influenced by the ligands attached to the ruthenium center.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ruthenium NHC complexes. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, while exhibiting limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Ruthenium Complexes

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Ru-NHCStaphylococcus aureus0.004 mg/mL
Ru-NHCBacillus subtilis0.002 mg/mL
Ru-NHCListeria monocytogenes0.625 mg/mL

Anticancer Activity

The anticancer potential of ruthenium complexes is particularly noteworthy. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through distinct mechanisms. For instance, ruthenium complexes have been shown to inhibit DNA synthesis and trigger apoptotic pathways in human colon and breast cancer cells .

  • Apoptosis Induction : Ruthenium complexes can activate intrinsic mitochondrial pathways leading to cell death.
  • Cell Cycle Arrest : Certain complexes cause accumulation in specific phases of the cell cycle (e.g., S-phase), which correlates with increased cytotoxicity .
  • Reactive Oxygen Species (ROS) Generation : Some complexes induce oxidative stress that contributes to their antiproliferative effects .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)3.1 - 10Apoptosis via mitochondrial pathway
MDA-MB-231 (Breast Cancer)0.1 - 1ROS generation and apoptosis
SW480 (Colon Cancer)0.67 - 4.1DNA synthesis inhibition

Case Studies

  • Ruthenium NHC Complexes : A study demonstrated that these complexes exhibited higher cytotoxicity than standard anticancer drugs across various human cancer cell lines, indicating their potential as novel therapeutic agents .
  • Ruthenium Arene Complexes : Research indicated that these complexes could significantly inhibit cancer growth by inducing apoptosis and inhibiting DNA synthesis without heavily impacting normal cells .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this ruthenium complex?

Answer:
Synthesis typically involves ligand substitution reactions under inert conditions. The p-cymene ligand (1,3,5-trimethylbenzene) coordinates to ruthenium in an η⁶ fashion, while the chiral sulfonamidato ligand is introduced via deprotonation and chelation. Key steps include:

  • Synthesis Protocol : Use anhydrous solvents (e.g., THF or dichloromethane) and Schlenk-line techniques to prevent oxidation. React [RuCl₂(p-cymene)]₂ with the sulfonamidato ligand in the presence of a base (e.g., K₂CO₃) .
  • Characterization : Employ X-ray crystallography (supplementary CCDC data, e.g., CCDC 891199) for structural elucidation , complemented by NMR (¹H, ¹³C) to confirm ligand coordination and chirality. High-resolution mass spectrometry (HR-MS) and elemental analysis validate purity .

Basic: How do reaction conditions (e.g., solvent, temperature) influence the stability of this complex?

Answer:
Stability is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) enhance solubility but may promote ligand dissociation. Key findings:

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 180°C in air, but inert atmospheres (N₂/Ar) extend stability .
  • Solvent Effects : Chlorinated solvents (e.g., CH₂Cl₂) stabilize the Ru–Cl bond, while coordinating solvents (e.g., DMSO) displace chloride, altering reactivity .
  • pH Sensitivity : The sulfonamidato ligand’s protonation state affects catalytic activity; maintain pH 6–8 in aqueous systems .

Advanced: What is the mechanistic role of the p-cymene ligand in catalytic applications?

Answer:
The η⁶-p-cymene ligand acts as a stabilizing "spectator" but modulates electron density at the Ru center:

  • Electron-Withdrawing Effect : The methyl and isopropyl groups on p-cymene decrease electron density at Ru, enhancing electrophilicity for substrate activation .
  • Lability : Under reducing conditions, p-cymene can partially dissociate, creating vacant sites for substrate binding. This is critical in hydrogenation or transfer hydrogenation reactions .
  • Comparative Studies : Replace p-cymene with hexamethylbenzene (hmb) to study steric effects on catalytic turnover .

Advanced: How can computational modeling (e.g., DFT, COMSOL Multiphysics) optimize reaction pathways for this complex?

Answer:

  • Density Functional Theory (DFT) : Calculate Ru–ligand bond dissociation energies to predict ligand substitution kinetics. For example, DFT studies on [Ru(η⁶-arene)Cl(N^N)]⁺ complexes reveal transition states for chloride displacement .
  • COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalytic systems. Couple with AI-driven parameter optimization to predict ideal temperature/pressure conditions for hydrogenation .
  • Machine Learning : Train models on crystallographic data (e.g., Cambridge Structural Database) to predict ligand geometries and steric clashes .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies of analogous ruthenium complexes?

Answer:
Contradictions often arise from subtle differences in ligand stereochemistry or experimental design. Methodological approaches include:

  • Controlled Replication : Reproduce studies using standardized conditions (e.g., solvent purity, catalyst loading) and compare turnover frequencies (TOF) .
  • Factorial Design : Use a 2³ factorial matrix to isolate variables (e.g., temperature, ligand ratio, solvent polarity) and identify confounding factors .
  • Spectroscopic Trapping : Employ in situ IR or EPR to detect transient intermediates (e.g., Ru–H species) that may explain divergent pathways .

Advanced: What strategies validate the enantioselectivity of this chiral ruthenium complex in asymmetric catalysis?

Answer:

  • Chiral HPLC : Separate enantiomers of reaction products (e.g., alcohols in hydrogenation) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • X-ray Crystallography : Resolve the absolute configuration of the Ru center and correlate with product enantiomeric excess (ee) .
  • Kinetic Profiling : Compare rate constants (k) for R- vs. S-product formation under pseudo-first-order conditions to quantify stereochemical induction .

Advanced: How does the sulfonamidato ligand’s electronic tuning impact catalytic cycle longevity?

Answer:

  • Electron-Donating Substituents : Para-methyl groups on the sulfonamidato ligand enhance electron density at Ru, reducing susceptibility to oxidation but increasing steric hindrance .
  • Comparative Ligand Studies : Replace the 4-methylbenzenesulfonamidato ligand with trifluoromethyl or nitro variants to assess electronic effects on catalyst deactivation pathways .
  • Electrochemical Analysis : Cyclic voltammetry (CV) measures Ru(II)/Ru(III) redox potentials, correlating with oxidative stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-
Reactant of Route 2
Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-

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